Niclosamide monohydrate

Pharmaceutical formulation Solid-state characterization Bioavailability

Niclosamide monohydrate (CAS 73360-56-2) is the thermodynamically stable HB polymorph, essential for reproducible oncology and anthelmintic research. Unlike the metastable anhydrate, it resists moisture-induced phase transformation, ensuring consistent dissolution and long-term stability. As a validated STAT3 (IC₅₀=0.25 μM), NF-κB, and Wnt/β-catenin inhibitor, it is the preferred starting material for oral suspensions, solid dosage forms, and advanced drug delivery systems. Insist on XRPD-verified lot identity to avoid batch-to-batch variability. Ideal for nanomedicine formulation development.

Molecular Formula C13H10Cl2N2O5
Molecular Weight 345.13 g/mol
CAS No. 73360-56-2
Cat. No. B1357154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiclosamide monohydrate
CAS73360-56-2
Molecular FormulaC13H10Cl2N2O5
Molecular Weight345.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.O
InChIInChI=1S/C13H8Cl2N2O4.H2O/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);1H2
InChIKeyZBXRPLQCPHTHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niclosamide Monohydrate CAS 73360-56-2: Physicochemical and Pharmacological Baseline for Research Procurement


Niclosamide monohydrate (CAS 73360-56-2; molecular formula C₁₃H₁₀Cl₂N₂O₅; molecular weight 345.13 g/mol) is a hydrated crystalline form of the chlorinated salicylanilide anthelmintic niclosamide [1]. Originally developed for the treatment of tapeworm infections, niclosamide has been extensively repurposed in biomedical research as a multi-pathway inhibitor targeting STAT3 (IC₅₀ = 0.25 μM in HeLa cells), NF-κB, Wnt/β-catenin, mTORC1, and Notch signaling cascades [2][3]. The monohydrate form incorporates one water molecule per niclosamide molecule within the crystal lattice, which confers distinct physicochemical properties compared to the anhydrous form, including altered solubility, dissolution behavior, and hygroscopic stability [1][4]. These differences have direct implications for experimental reproducibility, formulation development, and the selection of appropriate crystal forms for specific research applications.

Why Niclosamide Monohydrate Cannot Be Interchangeably Substituted with Anhydrous Niclosamide in Research Applications


Niclosamide exists in multiple crystal forms, including the anhydrate (NAn) and at least two distinct monohydrates (HA and HB), which exhibit fundamentally different physicochemical properties that preclude simple interchangeability [1]. The anhydrous form is metastable and demonstrates high affinity for moisture, undergoing pseudopolymorphic transformation to monohydrate HA during high-energy milling in the presence of water or upon exposure to elevated relative humidity (>95%) [2][3]. In aqueous suspensions, the anhydrate and various solvated forms spontaneously convert to monohydrate HA, which subsequently transforms to the most thermodynamically stable monohydrate HB over time [4]. These phase transitions alter dissolution rates, solubility profiles, and potentially bioavailability, introducing significant experimental variability [1]. Furthermore, solubility measurements demonstrate a clear rank order: anhydrate >> monohydrate HA > monohydrate HB [1][5]. Consequently, substituting one crystal form for another without rigorous characterization introduces uncontrolled variables that compromise experimental reproducibility, particularly in cell-based assays requiring DMSO stock solutions, in vivo pharmacokinetic studies, and formulation development where hydration state critically influences drug release kinetics. The specific monohydrate form procured (whether predominantly HA or HB) also determines long-term stability and moisture sorption behavior, making generic substitution a source of batch-to-batch irreproducibility.

Niclosamide Monohydrate: Quantitative Comparative Evidence for Informed Research Procurement


Solubility Rank Order: Niclosamide Monohydrate HB Demonstrates the Lowest Aqueous Solubility Among Crystal Forms

In a comprehensive physicochemical characterization of niclosamide crystal forms, van Tonder and colleagues measured the solubility of the three primary crystal forms and established a definitive rank order: anhydrate exhibited the highest solubility, followed by monohydrate HA, with monohydrate HB demonstrating the lowest solubility of all forms evaluated [1]. Thermal analysis and solution calorimetry further confirmed that monohydrate HB is the most thermodynamically stable crystal form among those studied [1].

Pharmaceutical formulation Solid-state characterization Bioavailability Dissolution testing

Aqueous Suspension Stability: Monohydrate HA Serves as Intermediate Phase in Transformation Cascade to Monohydrate HB

In a comparative study of physical and chemical stability across eight niclosamide crystal forms in aqueous versus nonaqueous suspensions, de Villiers and colleagues demonstrated that all anhydrous and solvated forms, when placed in aqueous suspension, undergo sequential transformation first to monohydrate HA and subsequently to the most stable monohydrate HB [1]. The relative transformation rates to monohydrate HB followed a defined order: Anhydrate > N,N-dimethylformamide solvate > dimethyl sulfoxide solvate > methanol solvate > tetraethylene glycol hemisolvate > monohydrate HA [1]. In nonaqueous propylene glycol vehicles, transformation to monohydrate forms was not observed [1].

Pharmaceutical suspension Physical stability Polymorph transformation Formulation development

Moisture-Induced Phase Transformation: Anhydrous Niclosamide Converts to Monohydrate at >95% Relative Humidity

Manek and Kolling systematically evaluated the moisture sorption behavior of niclosamide crystal forms obtained from acetone (Form I) and ethyl acetate (Form II) recrystallization. The study revealed that while Form I monohydrate, Form II monohydrate, and the anhydrate of Form II showed no significant moisture uptake across most relative humidity ranges, the anhydrate of Form I converted to the monohydrate at elevated relative humidity exceeding 95% [1]. Differential scanning calorimetry analysis showed that Form I dehydrates to an anhydrate at temperatures below 100°C, whereas Form II dehydrates in a stepwise manner above 140°C, with dehydration accompanied by loss of structural integrity [1].

Solid-state stability Hygroscopicity Storage conditions Polymorph characterization

STAT3 Inhibition Potency: Niclosamide Monohydrate Demonstrates IC₅₀ of 0.25 μM in HeLa Cells

Niclosamide monohydrate functions as a selective STAT3 inhibitor, inhibiting STAT3-mediated luciferase reporter activity with an IC₅₀ of 0.25 μM in HeLa cells [1]. This potency has been consistently reproduced across multiple independent studies and vendor characterizations. At a concentration of 1 μM, niclosamide monohydrate inhibits EGF-induced nuclear translocation of STAT3 in Du145 prostate cancer cells, and at concentrations below 2 μM, it dose-dependently inhibits transcription of STAT3 downstream genes [2]. Beyond STAT3, niclosamide also targets NF-κB, Wnt/β-catenin, mTORC1, and Notch signaling pathways, though direct comparative potency data across these additional targets relative to the monohydrate versus anhydrate forms remain limited [3].

Cancer research STAT3 signaling Oncogenic transcription Small-molecule inhibitor

Thermodynamic Stability Ranking: Monohydrate HB Is More Stable Than Monohydrate HA

Thermal analysis by differential scanning calorimetry and solution calorimetry performed by van Tonder and colleagues directly compared the thermodynamic stability of niclosamide monohydrate HA and monohydrate HB [1]. The results demonstrated unequivocally that monohydrate HB is more stable than monohydrate HA [1][2]. Dehydration studies further revealed mechanistic differences: monohydrate HA dehydration follows zero-order kinetics and results in conversion to the anhydrate at elevated temperatures (45-65°C), whereas monohydrate HB transformation to the anhydrate occurs at higher temperatures (75-100°C) via a three-dimensional diffusion mechanism [1].

Solid-state chemistry Polymorph screening Thermal analysis Crystal engineering

Clinical Antiviral Efficacy: Niclosamide Nanohybrid CP-COV03 Demonstrates 56.7% Viral Load Reduction in Phase II COVID-19 Trial

A randomized, double-blind, placebo-controlled Phase II clinical trial (KCT0007307) enrolling 300 patients with mild to moderate COVID-19 evaluated the efficacy and safety of CP-COV03, a niclosamide nanohybrid formulation engineered to overcome the poor solubility and bioavailability of native niclosamide [1]. CP-COV03 significantly alleviated all 12 FDA-recommended COVID-19 symptoms, with symptom improvement sustained for more than 48 hours, and reduced SARS-CoV-2 viral load by 56.7% within 16 hours of the initial dose compared to baseline [1]. The formulation was well tolerated with no serious adverse events reported [1]. In contrast, a separate randomized trial evaluating intranasal niclosamide for COVID-19 prophylaxis in renal patients (PROTECT-V platform) failed to demonstrate reduction in symptomatic COVID-19 infection risk compared to placebo [2].

Antiviral research COVID-19 therapeutics Drug repurposing Clinical trial

Niclosamide Monohydrate: Evidence-Guided Research and Industrial Application Scenarios


Pharmaceutical Formulation Development Requiring Defined Hydrate State and Thermodynamic Stability

Niclosamide monohydrate HB, as the most thermodynamically stable crystal form of niclosamide, is the preferred starting material for developing oral suspensions, solid dosage forms, and long-term stability studies where moisture-induced phase transformations must be avoided [1][2]. Unlike the anhydrate, which converts to monohydrate HA at >95% relative humidity and undergoes rapid phase changes in aqueous suspension, monohydrate HB maintains its crystal structure under ambient storage conditions and provides predictable dissolution behavior [1][3]. For nonaqueous formulations such as propylene glycol-based vehicles, the anhydrous form may be considered since phase transformation to hydrates is not observed in these systems [2]. Formulation scientists should request polymorph identification (XRPD data) with each procured lot to verify which monohydrate form (HA vs. HB) is supplied.

Cancer Signaling Research Utilizing STAT3 and Wnt/β-Catenin Pathway Inhibition

Niclosamide monohydrate serves as a well-validated tool compound for investigating STAT3-mediated transcription (IC₅₀ = 0.25 μM in HeLa cells) and Wnt/β-catenin signaling in oncology research [4][5]. The compound inhibits EGF-induced STAT3 nuclear translocation at 1 μM in Du145 prostate cancer cells and suppresses downstream gene transcription at concentrations below 2 μM [6]. Researchers should prepare DMSO stock solutions at concentrations appropriate for their cellular models, recognizing that the monohydrate form's aqueous solubility limitations may influence the maximum achievable free drug concentration in serum-containing media. The established IC₅₀ benchmark provides a quality control reference point for verifying compound activity upon receipt [4].

Advanced Drug Delivery System Engineering for Poorly Soluble Antivirals

Niclosamide monohydrate, despite its potent in vitro activity against SARS-CoV-2 and other viruses, exhibits poor aqueous solubility and limited oral bioavailability that has historically constrained clinical translation [7]. The recent successful Phase II clinical trial of CP-COV03, a niclosamide nanohybrid formulation that achieved 56.7% viral load reduction within 16 hours and significant symptom alleviation in COVID-19 patients, validates niclosamide monohydrate as a high-value starting material for advanced drug delivery system development [7]. Researchers in nanomedicine, lipid-based formulations, and amorphous solid dispersion engineering should procure high-purity niclosamide monohydrate for developing solubility-enhanced delivery platforms. The monohydrate's defined crystal structure provides a consistent baseline for characterizing formulation-induced changes in solid-state properties [1].

Antiparasitic Research Requiring Defined Anthelmintic Reference Standards

Niclosamide monohydrate remains the reference standard for anthelmintic research targeting cestode (tapeworm) infections in both human and veterinary applications . The compound's mechanism involves uncoupling mitochondrial oxidative phosphorylation in parasitic helminths, and the monohydrate form is specified in multiple pharmacopoeial monographs [1]. For in vitro parasite viability assays requiring aqueous exposure media, researchers should account for the monohydrate's solubility rank order (anhydrate >> monohydrate HA > monohydrate HB) when designing dose-response experiments, as the crystal form directly influences the concentration of dissolved drug available to interact with parasite targets [1]. Procurement of monohydrate rather than anhydrate ensures material consistency with historical anthelmintic literature where the monohydrate form has been predominantly employed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niclosamide monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.